methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group and a chromen-2-one structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then esterified to form methyl 4-methoxyphenylacetate . This intermediate is further reacted with 7-hydroxy-4-methylcoumarin under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromen-2-one structure.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.
Scientific Research Applications
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The chromen-2-one structure is known to interact with various biological pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxyphenylacetate: A simpler ester with similar functional groups.
4-Methoxyphenethyl alcohol: Shares the methoxyphenyl group but lacks the chromen-2-one structure.
Methyl 4-hydroxyphenylacetate: Contains a hydroxyl group instead of a methoxy group
Uniqueness
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its combination of a methoxyphenyl group and a chromen-2-one structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H18O6 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C20H18O6/c1-12-17(25-11-19(22)24-3)9-8-15-16(10-18(21)26-20(12)15)13-4-6-14(23-2)7-5-13/h4-10H,11H2,1-3H3 |
InChI Key |
QUETVHHGWQVOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC |
Origin of Product |
United States |
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